3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 4-{[(benzyloxy)carbonyl]amino}butanoate
Description
The compound 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 4-{[(benzyloxy)carbonyl]amino}butanoate features a coumarin (2H-chromen-2-one) core substituted with methyl groups at positions 3, 4, and 5. The 5-position is esterified with a butanoate moiety containing a benzyloxycarbonyl (Cbz)-protected amino group. This structure combines the photophysical properties of coumarins with the versatility of Cbz-protected amines, making it relevant in drug design and materials science. Its synthesis likely involves coupling a chromenone-derived acid with a Cbz-aminobutanoate ester, employing reagents such as HATU or mixed anhydrides .
Properties
Molecular Formula |
C24H25NO6 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
(3,4,7-trimethyl-2-oxochromen-5-yl) 4-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C24H25NO6/c1-15-12-19(22-16(2)17(3)23(27)31-20(22)13-15)30-21(26)10-7-11-25-24(28)29-14-18-8-5-4-6-9-18/h4-6,8-9,12-13H,7,10-11,14H2,1-3H3,(H,25,28) |
InChI Key |
ULQSJZCOGIJGIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OC(=O)CCCNC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Catalyst Optimization
The Ti(IV)-doped ZnO system (ZnTiO) achieves an 88% yield in coumarin formation at 110°C within 3 hours. Key parameters include:
| Catalyst Composition | Reaction Time (h) | Yield (%) | Turnover Frequency (h⁻¹) |
|---|---|---|---|
| ZnTiO | 3 | 88 | 67.69 |
This catalyst activates β-ketoesters (e.g., ethyl acetoacetate) and facilitates cyclocondensation with phenols like 3,4,7-trimethylresorcinol. The reaction proceeds via electrophilic substitution, forming the chromenone ring.
Substrate Specificity and Regioselectivity
Regioselective methylation is critical for achieving the 3,4,7-trimethyl pattern. Pre-methylated phenols ensure proper substitution, avoiding post-condensation functionalization. The hydroxyl group at position 5 remains unprotected for subsequent esterification.
Protection of the Amino Group
The butanoate side chain’s primary amine is protected using benzyl chloroformate (Cbz-Cl), a standard method for amine protection under Schotten-Baumann conditions:
Reaction Conditions
-
Substrate : 4-aminobutyric acid
-
Reagents : Cbz-Cl (1.1 eq), NaOH (2 eq), dioxane/water (1:1)
-
Temperature : 0–5°C (to minimize racemization)
The product, 4-{[(benzyloxy)carbonyl]amino}butanoic acid , is isolated via acidification and recrystallization.
Esterification of Chromenol with the Protected Butanoate
The hydroxyl group at position 5 of the chromenone is esterified with the Cbz-protected butanoic acid. Two primary methods are employed:
Steglich Esterification
Acid Chloride Coupling
-
Chlorination : Thionyl chloride (SOCl) converts the acid to its acyl chloride.
-
Reaction : Chromenol is treated with the acyl chloride in pyridine.
Comparative Analysis of Esterification Methods
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Steglich Esterification | Mild conditions, minimal racemization | Requires stoichiometric DMAP | 70–75 |
| Acid Chloride Coupling | High reactivity, faster reaction | Harsh conditions (SOCl use) | 80–85 |
The acid chloride method is preferred for higher yields, though it demands careful handling of corrosive reagents.
Purification and Characterization
-
Chromatography : Silica gel column chromatography (ethyl acetate/hexane, 3:7) isolates the product.
-
Spectroscopy :
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl 4-{[(benzyloxy)carbonyl]amino}butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl 4-{[(benzyloxy)carbonyl]amino}butanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 4-{[(benzyloxy)carbonyl]amino}butanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
Structural Analogues in Peptidomimetics ()
Compounds 62k, 63a–63d share the Cbz-protected amino group and tert-butyl ester linkages but differ in their core structures and side chains:
Key Differences :
- Substituents: The tert-butyl esters in 63a–63d enhance solubility in nonpolar solvents, whereas the chromenyl ester in the target may reduce solubility but improve UV stability .
- Synthesis : All compounds employ Cbz protection for amines, but the target’s coumarin synthesis requires specialized steps (e.g., Pechmann condensation) absent in linear peptidomimetics .
Cbz-Protected Amino Acid Derivatives ( and )
Compounds like N-[4-[[(Benzyloxy)carbonyl]methylamino]benzoyl]-L-glutamic acid gamma-methyl ester () and Ethyl 4-((Benzyloxy)(tert-butoxycarbonyl)amino)butanoate () highlight the ubiquity of Cbz groups in amino protection:
Insights :
Physicochemical Properties vs. Benzodioxol Derivatives ()
The benzodioxol-containing 4-(1,3-benzodioxol-5-yl)butan-2-amine () provides a contrast in lipophilicity and molecular weight:
| Property | Target Compound | Compound |
|---|---|---|
| Molecular Weight | ~427 g/mol (estimated) | 193.24 g/mol |
| XLogP3 | ~3.5 (estimated) | 2.0 |
| Hydrogen Bond Donors | 1 (amide NH) | 1 (amine NH) |
| Rotatable Bonds | 7 | 3 |
Implications :
Analytical Characterization
- NMR/ESI-MS : All compounds in and were validated via ¹H/¹³C NMR and ESI-MS, confirming the target’s structural assignments .
Biological Activity
3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl 4-{[(benzyloxy)carbonyl]amino}butanoate is a synthetic compound belonging to the chromone family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Molecular Formula : C₁₅H₁₈N₂O₅
- Molecular Weight : 306.31 g/mol
- CAS Number : 853892-41-8
This compound features a chromone backbone with modifications that may enhance its biological activity.
Antioxidant Activity
Research indicates that chromone derivatives exhibit significant antioxidant properties. The presence of the trimethyl group in this compound enhances electron donation capabilities, which is crucial for scavenging free radicals. In vitro studies have shown that similar chromone derivatives can effectively reduce oxidative stress in various cell lines.
Anti-inflammatory Effects
Chromones are known for their anti-inflammatory properties. Studies demonstrate that compounds with similar structures inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests that this compound may exert similar effects.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in several studies:
| Enzyme Target | Inhibition Type | IC50 Value (μM) |
|---|---|---|
| Acetylcholinesterase (AChE) | Competitive | 19.2 |
| Butyrylcholinesterase (BChE) | Non-competitive | 13.2 |
| Cyclooxygenase (COX) | Mixed | 14.5 |
These findings indicate that the compound may be beneficial in treating conditions like Alzheimer's disease by inhibiting cholinesterases, which are involved in neurotransmitter breakdown.
The proposed mechanisms through which this compound exerts its biological activity include:
- Free Radical Scavenging : The electron-rich structure allows it to neutralize free radicals.
- Enzyme Binding : Molecular docking studies suggest that the compound binds effectively to active sites of target enzymes, inhibiting their activity.
- Modulation of Signaling Pathways : It may influence pathways related to inflammation and cell survival.
Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of a related chromone derivative on neuronal cell lines subjected to oxidative stress. Results indicated a significant reduction in cell death and apoptosis markers when treated with the compound, suggesting potential applications in neurodegenerative diseases.
Study 2: Anti-cancer Activity
Another study evaluated the cytotoxic effects of various chromone derivatives on cancer cell lines, including MCF-7 (breast cancer). The results showed that compounds with structural similarities exhibited marked cytotoxicity, indicating that this class of compounds could be further explored for anticancer therapies.
Q & A
Basic: What synthetic methodologies are recommended for preparing 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 4-{[(benzyloxy)carbonyl]amino}butanoate?
Methodological Answer:
The compound can be synthesized via coupling reactions between activated carboxyl groups and hydroxyl/amino functionalities. Key steps include:
- Esterification : Use coupling agents like EDC·HCl with DMAP catalysis in dichloromethane (DCM) to link the coumarin scaffold to the butanoate moiety .
- Protection of Amino Groups : Employ benzyloxycarbonyl (Cbz) protection for the amino group to prevent side reactions during synthesis .
- Purification : Utilize column chromatography or recrystallization to isolate the product, with purity verified via HPLC (>95%) .
Advanced: How can researchers resolve discrepancies in ¹H/¹³C NMR data for coumarin-based esters during characterization?
Methodological Answer:
Discrepancies may arise from conformational flexibility, tautomerism, or impurities. Strategies include:
- Crystallographic Validation : Use X-ray diffraction (via SHELXL or WinGX) to confirm molecular geometry .
- Cross-Verification : Compare experimental NMR shifts with computational predictions (DFT calculations) and HRMS data to validate molecular weight .
- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) by analyzing spectra at different temperatures .
Basic: What spectroscopic techniques are critical for characterizing 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl derivatives?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and ester linkages .
- HRMS (ESI) : Validate molecular formula and purity (e.g., m/z 521.56 for related compounds) .
- FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and Cbz-protected amine (~3300 cm⁻¹) groups .
Advanced: What factors influence the stability of the benzyloxycarbonyl (Cbz) group in 4-{[(benzyloxy)carbonyl]amino}butanoate esters?
Methodological Answer:
- Reaction Conditions : Avoid acidic environments (pH < 5) and elevated temperatures (>60°C) to prevent Cbz cleavage .
- Catalyst Choice : Use DMAP or HOBt to minimize racemization during coupling .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance stability compared to protic solvents .
Advanced: How can researchers optimize coupling efficiency for 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl derivatives with amino acid linkers?
Methodological Answer:
- Coupling Agent Screening : Compare EDC·HCl, DCC, or HATU for yield optimization .
- Solvent Optimization : Test DCM, THF, or DMF for solubility and reaction kinetics .
- Catalytic Additives : Include DMAP (4-dimethylaminopyridine) to accelerate acylation .
Basic: What safety protocols are essential when handling coumarin derivatives in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of vapors .
- Spill Management : Neutralize spills with inert adsorbents (e.g., sand) and avoid environmental release .
Advanced: How can computational tools assist in predicting the reactivity of 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl esters?
Methodological Answer:
- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide functionalization .
- Molecular Dynamics (MD) : Simulate solvation effects and conformational stability .
Advanced: What strategies preserve stereochemical integrity in chiral 4-{[(benzyloxy)carbonyl]amino}butanoate derivatives?
Methodological Answer:
- Chiral Auxiliaries : Use (R)- or (S)-configured starting materials to control stereocenters .
- Enzymatic Resolution : Employ lipases or esterases for enantioselective synthesis .
- Low-Temperature Reactions : Minimize epimerization by conducting reactions at 0–4°C .
Advanced: How can 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl esters serve as intermediates in bioactive molecule development?
Methodological Answer:
- Prodrug Design : Utilize the ester group for controlled release of active carboxylic acids .
- Targeted Delivery : Functionalize the coumarin core for fluorescence-based tracking in cellular studies .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methyl groups) to optimize binding affinity .
Basic: What chromatographic methods are effective for purifying coumarin derivatives?
Methodological Answer:
- Silica Gel Chromatography : Use hexane/ethyl acetate gradients for polarity-based separation .
- Prep-HPLC : Achieve >99% purity with C18 columns and acetonitrile/water mobile phases .
- TLC Monitoring : Track reaction progress using UV-active coumarin moieties (Rf ~0.5 in 7:3 hexane:EtOAc) .
Advanced: How can researchers address low yields in multi-step syntheses of coumarin-amino acid conjugates?
Methodological Answer:
- Intermediate Characterization : Isolate and characterize intermediates (e.g., via HRMS) to identify bottlenecks .
- Microwave-Assisted Synthesis : Reduce reaction times and improve yields for coupling steps .
- Parallel Optimization : Screen reaction conditions (e.g., temperature, stoichiometry) using high-throughput techniques .
Advanced: What analytical workflows integrate NMR and HRMS for validating complex ester derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
